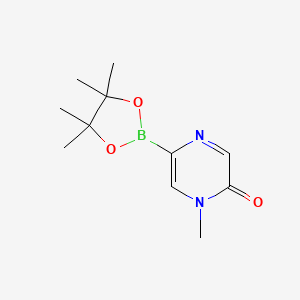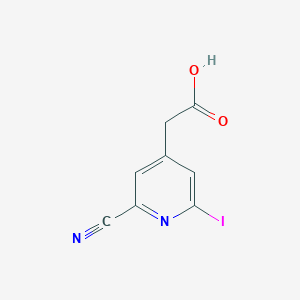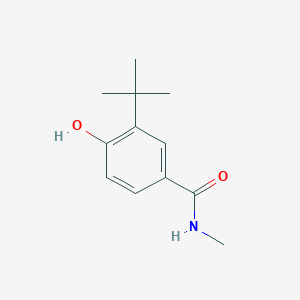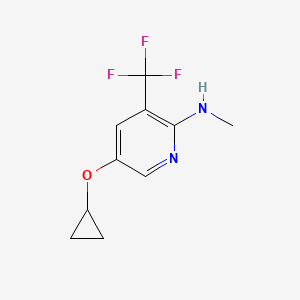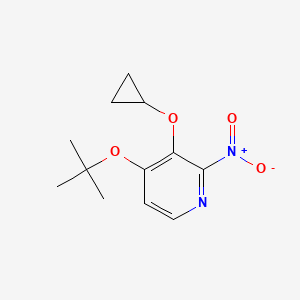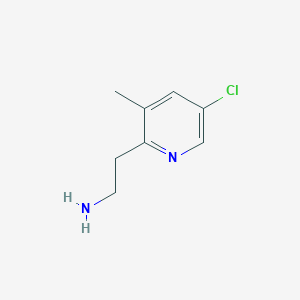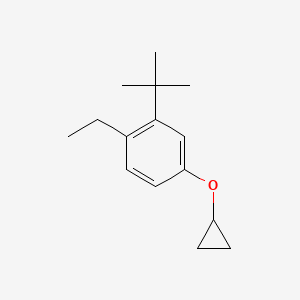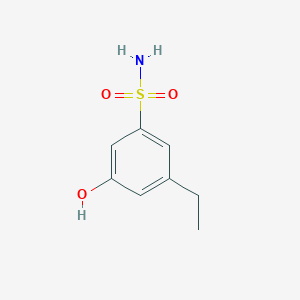
3-Ethyl-5-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-hydroxybenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a benzene ring substituted with an ethyl group, a hydroxyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3-ethylphenol followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 3-ethylphenol is treated with sulfuric acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of 3-ethyl-5-hydroxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 3-ethyl-5-oxo-benzene-1-sulfonamide.
Reduction: Formation of 3-ethyl-5-hydroxybenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Ethyl-5-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar structure but without the ethyl and hydroxyl groups.
3-Ethyl-4-hydroxybenzene-1-sulfonamide: Similar structure but with the hydroxyl group in a different position.
5-Ethyl-3-hydroxybenzene-1-sulfonamide: Similar structure but with the ethyl group in a different position.
Uniqueness
3-Ethyl-5-hydroxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and hydroxyl groups in specific positions on the benzene ring can lead to distinct properties compared to other sulfonamides.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
3-ethyl-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-7(10)5-8(4-6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
Clave InChI |
SGVQEPRTJRBLDN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



